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Compound of Interest

Compound Name: N-(3-Chlorophenyl)Cinnamamide
CAS No.: 64741-15-7
Cat. No.: B5528018

Get Quote

Nomenclature, Synthesis, and Pharmacological
Applications[1]

Part 1: Executive Summary & Nomenclature
Resolution

The Core Directive: The terms 3'-chlorocinnamanilide and N-(3-chlorophenyl)cinnamamide
refer to the exact same chemical entity.[1]

The distinction is purely nomenclatural:

e 3'-chlorocinnamanilide: Uses traditional "anilide” nomenclature.[1] The "cinnamanilide”
parent structure implies a cinnamoyl group attached to an aniline. The prime symbol (')
explicitly denotes substitution on the aniline ring (the amine-derived portion), distinguishing it
from substitution on the cinnamic acid ring (unprimed).[1]

¢ N-(3-chlorophenyl)cinnamamide: Follows IUPAC systematic naming, explicitly identifying
the amide nitrogen substituent as a 3-chlorophenyl group.[1]
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Chemical Identity Table

Property Specification

UPAG [Nare iili)r;ll\il(-j(:-chlorophenyl)-3-phenylprop-2-
Common Name 3'-chlorocinnamanilide

Molecular Formula Ci15H12CINO

Molecular Weight 257.71 g/mol

Core Scaffold Cinnamamide (a,B-unsaturated amide)

| Key Substituent | Chlorine at the meta (3') position of the N-phenyl ring |[1][2][3]

Structural Visualization & Numbering Logic

The following diagram illustrates the mapping between the two naming conventions, confirming
the synonymy.

Figure 1: Structural assembly and numbering logic validating the synonymy of the two terms.

Part 2: Synthesis & Fabrication Protocol

The synthesis of 3'-chlorocinnamanilide is a classic nucleophilic acyl substitution, typically
utilizing the Schotten-Baumann reaction conditions or anhydrous acylation. The following
protocol is designed for high purity and yield, suitable for biological screening.

Reaction Scheme

Reagents: Cinnamoyl chloride + 3-Chloroaniline

Product + HCI[1]
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Figure 2: Synthetic pathway via acyl chloride condensation.

Step-by-Step Protocol

e Preparation of Reagents:

o Dissolve 3-chloroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran
(THF).

o Add Pyridine or Triethylamine (TEA) (1.2 eq) as an acid scavenger.[1] Why? To neutralize
the HCI generated and drive the equilibrium forward.

e Acylation (The Critical Step):

Cool the amine solution to 0°C in an ice bath to control the exotherm.

[¢]

[e]

Dropwise add a solution of Cinnamoyl chloride (1.1 eq) in the same solvent over 20
minutes.

[¢]

Observation: A white precipitate (amine salt) may form immediately.[1]

Allow the reaction to warm to room temperature and stir for 4—6 hours. Monitor via TLC
(Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

[e]

e Workup & Purification:

o Quench: Add 5% HCI solution to the reaction mixture. Why? To solubilize the excess
pyridine/TEA and unreacted aniline as water-soluble salts.
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[e]

Extraction: Separate the organic layer. Wash sequentially with saturated NaHCOs (to
remove unreacted acid) and brine.[1]

[e]

Drying: Dry over anhydrous Na=SO4 and concentrate under vacuum.

o

Recrystallization: The crude solid is best purified by recrystallization from absolute ethanol.

[¢]

Target Yield: 75-85%.

Part 3: Biological & Pharmacological Applications[1]

[2][3][4][5][6]

This specific derivative is not merely a chemical curiosity; it is a "privileged structure” in
medicinal chemistry, particularly for infectious diseases.

Antimycobacterial Activity (Tuberculosis)

Research by groups such as Waisser et al. has established substituted cinnamanilides as
potent antitubercular agents.[1]

e Mechanism: These compounds likely interfere with the biosynthesis of mycolic acids or
disrupt the mycobacterial cell membrane.

e The "3'-Chloro" Advantage:

o Lipophilicity (LogP): The chlorine atom increases lipophilicity (LogP ~4.0), facilitating
penetration through the waxy, lipid-rich cell wall of Mycobacterium tuberculosis.[1]

o Electronic Effect: The electron-withdrawing nature of the meta-chloro group ($ \sigma_m =
0.37 $) reduces the electron density on the amide nitrogen, potentially increasing the
stability of the amide bond against enzymatic hydrolysis in vivo.

Structure-Activity Relationship (SAR) Logic[1]
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Figure 3: Structure-Activity Relationship (SAR) driving the biological efficacy of the 3'-chloro
derivative.[1]

Part 4: Analytical Characterization

To validate the synthesis of 3'-chlorocinnamanilide, the following spectral signatures must be
confirmed.

Proton NMR (*H-NMR, 300-500 MHz, DMSO-ds)

e Amide Proton (-NH-): Singlet, typically downfield at 6 10.2-10.5 ppm.[1]

¢ Vinylic Protons (-CH=CH-): Two doublets with a large coupling constant (J = 15-16 Hz),
confirming the trans (E) geometry.[1]

o H-alpha (carbonyl side): ~6 6.8 ppm.[1]
o H-beta (phenyl side): ~& 7.6 ppm.[1]
e Aromatic Region:

o The 3'-chloroaniline ring will show a distinct pattern: a singlet-like triplet for the proton
between Cl and N (H-2"), and multiplets for H-4', H-5', H-6".[1]
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Infrared Spectroscopy (FT-IR)[1]

¢ N-H Stretch: 3250-3300 cm~2.
e C=0 Stretch (Amide I): 1650-1660 cm~? (Strong).[1]
e C=C Stretch (Alkene): 1620-1630 cm~2.[1]

e C-CI Stretch: 700-750 cm~1.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b5528018/docs#technical-monograph-3-
chlorocinnamanilide-n-3-chlorophenyl-cinnamamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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